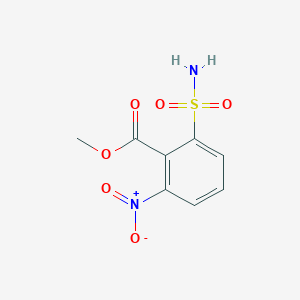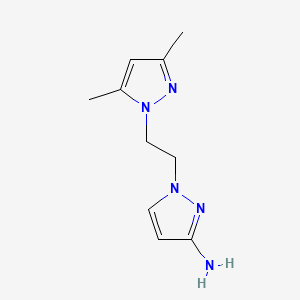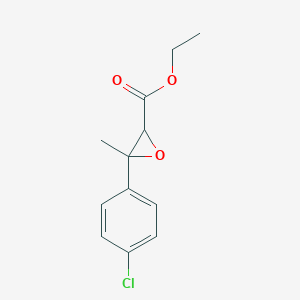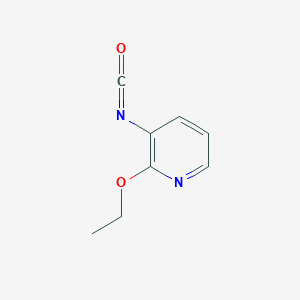
2-Ethoxy-3-isocyanatopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-3-isocyanatopyridine is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, featuring an ethoxy group at the second position and an isocyanate group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-isocyanatopyridine typically involves the reaction of 2-ethoxypyridine with phosgene or a similar isocyanate-forming reagent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group at the desired position. The general reaction scheme is as follows:
Starting Material: 2-Ethoxypyridine
Reagent: Phosgene (COCl2) or an equivalent isocyanate-forming reagent
Conditions: The reaction is usually performed in an inert solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling hazardous reagents like phosgene. The use of alternative, less hazardous reagents for isocyanate formation is also explored to enhance the safety and environmental sustainability of the process.
化学反应分析
Types of Reactions
2-Ethoxy-3-isocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide, at room temperature or slightly elevated temperatures.
Cycloaddition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of a catalyst like a transition metal complex. The reactions are performed under mild conditions to prevent decomposition of the isocyanate group.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the isocyanate group. The reaction is usually carried out at room temperature.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
科学研究应用
2-Ethoxy-3-isocyanatopyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.
作用机制
The mechanism of action of 2-Ethoxy-3-isocyanatopyridine depends on the specific reaction or application. In general, the isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity underlies its use in the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved vary depending on the specific application, but typically involve nucleophilic attack on the isocyanate group.
相似化合物的比较
2-Ethoxy-3-isocyanatopyridine can be compared with other isocyanate-containing pyridine derivatives, such as:
2-Isocyanatopyridine: Lacks the ethoxy group, making it less sterically hindered and potentially more reactive.
3-Isocyanatopyridine: Has the isocyanate group at a different position, which can affect its reactivity and the types of reactions it undergoes.
2-Ethoxy-4-isocyanatopyridine: Has the isocyanate group at the fourth position, which can lead to different regioselectivity in reactions.
The presence of the ethoxy group in this compound can influence its reactivity and the types of reactions it undergoes, making it unique compared to other isocyanate-containing pyridine derivatives.
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-ethoxy-3-isocyanatopyridine |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8-7(10-6-11)4-3-5-9-8/h3-5H,2H2,1H3 |
InChI 键 |
NPQVKRNYJBVMJT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC=N1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


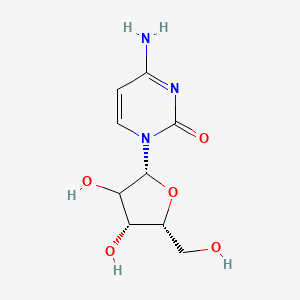
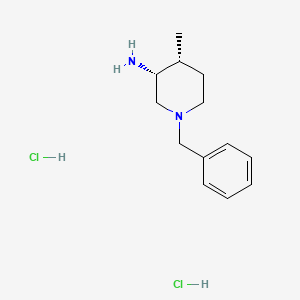
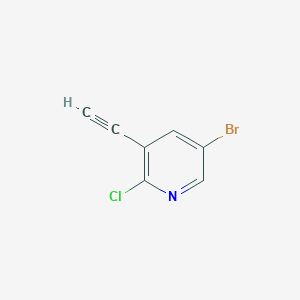
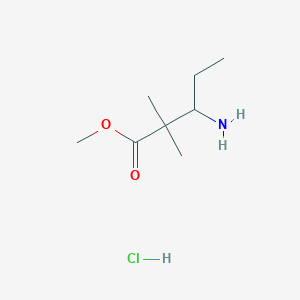
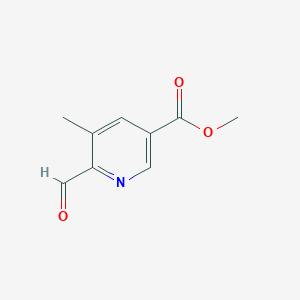

![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
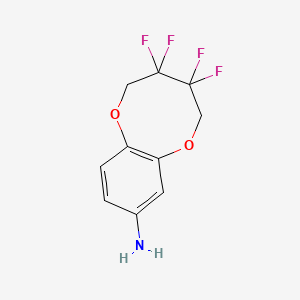
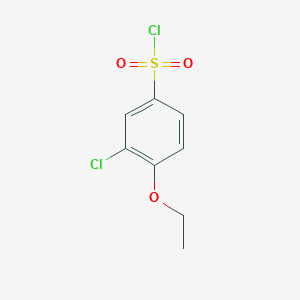
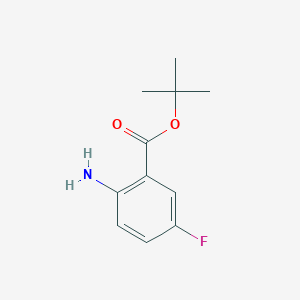
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)
